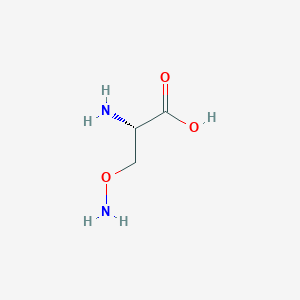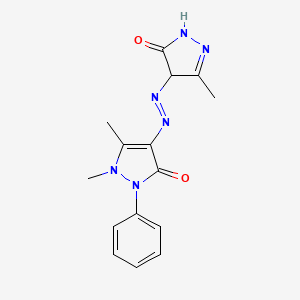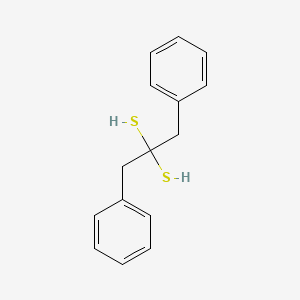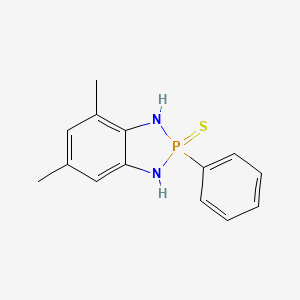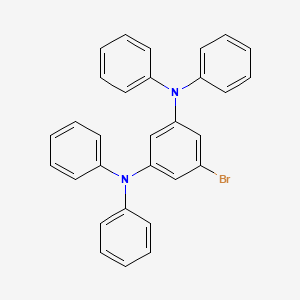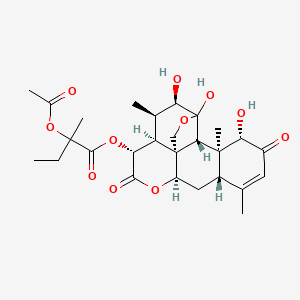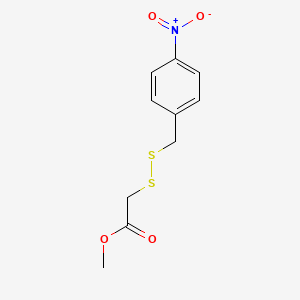![molecular formula C35H56O9 B12810790 (2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimigenol-3-O-beta-D-xylpyranoside is a natural compound extracted from the plant cohosh (Polygonum cuspidatum). It is known for its antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties . The chemical structure of Cimigenol-3-O-beta-D-xylpyranoside consists of a cimigenol moiety linked to a beta-D-xylopyranoside group .
Preparation Methods
Cimigenol-3-O-beta-D-xylpyranoside is primarily obtained through extraction from the rhizomes of the cohosh plant. The extraction methods commonly used include ultrasonic-assisted extraction, urushiol method, and liquid-liquid extraction . The extracted mixture can be purified using column chromatography, silica gel chromatography, or preparation of high-purity Cimigenol-3-O-beta-D-xylpyranoside .
Chemical Reactions Analysis
Cimigenol-3-O-beta-D-xylpyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cimigenol or xylopyranoside moieties .
Scientific Research Applications
Cimigenol-3-O-beta-D-xylpyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cimigenol-3-O-beta-D-xylpyranoside involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effects are due to its inhibition of pro-inflammatory cytokines and enzymes . Its anti-tumor activity is linked to the induction of apoptosis in tumor cells and inhibition of cell proliferation .
Comparison with Similar Compounds
Cimigenol-3-O-beta-D-xylpyranoside is unique due to its combination of cimigenol and beta-D-xylopyranoside groups. Similar compounds include:
Cimigenoside: Another compound derived from cohosh with similar properties but different glycoside groups.
Cimicifugol xyloside: A compound with a similar structure but different biological activities.
Cimigenol 3-O-beta-D-xylopyranoside: A closely related compound with slight variations in its chemical structure.
These compounds share some properties with Cimigenol-3-O-beta-D-xylpyranoside but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C35H56O9 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17?,18-,19-,20+,21+,22+,23+,24-,25?,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 |
InChI Key |
BTPYUWOBZFGKAI-LGGLTORGSA-N |
Isomeric SMILES |
CC1C[C@@H]2[C@H](O[C@]3(C1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



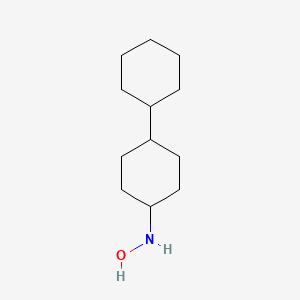
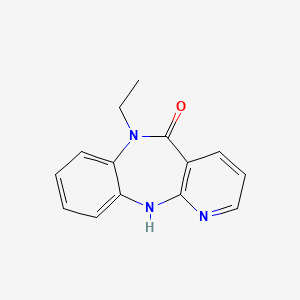
![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
